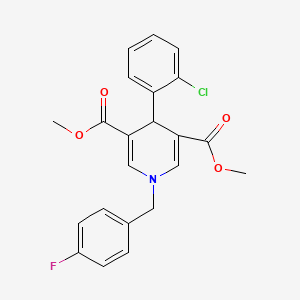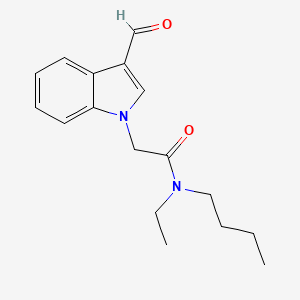
3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with a quinazoline core. Its systematic name is quite a mouthful, so let’s break it down:
-
Quinazoline Core: : The central structure consists of a quinazoline ring, which is a bicyclic heterocycle containing two fused six-membered rings. Quinazolines have diverse biological activities and are found in various natural products and pharmaceuticals.
- Functional Groups:
2-Methoxyethyl Group: Attached to the quinazoline core, this group contains an ether linkage (O-CH₂-CH₃) and provides solubility and stability.
Pyridin-3-ylmethyl Group: The pyridine ring (C₅H₅N) is connected to the quinazoline core via a methyl group. Pyridine derivatives often exhibit interesting pharmacological properties.
-
Carboxamide Functionality: : The carboxamide group (CONH₂) is essential for biological interactions and acts as a hydrogen bond donor/acceptor.
準備方法
The synthesis of this compound involves several steps, including the construction of the quinazoline core and subsequent functionalization. Here are some synthetic routes:
-
Suzuki–Miyaura Coupling: : One common method involves coupling an aryl boronic acid (or boronate ester) with a halopyridine derivative using palladium catalysis . This reaction forms the pyridin-3-ylmethyl group.
-
Oxidation and Sulfanylation: : The sulfanylidene group (S=) can be introduced through oxidation of a thioether precursor. For example, treatment with sulfur or a sulfenyl chloride followed by oxidation yields the desired compound.
化学反応の分析
反応性: この化合物は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。
一般的な試薬と条件:
4. 科学研究の応用
医薬品化学: キナゾリン骨格のために、抗がん剤としての可能性を調査します。
神経科学: ニューロン経路に対する影響を調べます。
創薬: 薬物動態と毒性を評価します。
科学的研究の応用
Medicinal Chemistry: Investigate its potential as an anticancer agent due to the quinazoline scaffold.
Neuroscience: Explore its effects on neuronal pathways.
Drug Development: Assess its pharmacokinetics and toxicity.
作用機序
標的: この化合物によって影響を受ける分子標的(例:キナーゼ、受容体)を特定します。
経路: 相互作用によって調節されるシグナル伝達経路を調べます。
類似化合物との比較
独自性: 関連するキナゾリン誘導体と比較した際の特徴的な機能を強調します。
類似化合物: 類似の構造と生物活性を持つ他のキナゾリンを含めます。
特性
分子式 |
C18H18N4O3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
3-(2-methoxyethyl)-4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c1-25-8-7-22-17(24)14-5-4-13(9-15(14)21-18(22)26)16(23)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)(H,21,26) |
InChIキー |
WIALYBQFUGAKSW-UHFFFAOYSA-N |
正規SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-Fluorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212829.png)
![N-(4-ethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11212841.png)
![N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B11212844.png)
![Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11212856.png)

![7'-Ethoxy-2'-(4-ethoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11212873.png)
![N-(2-fluorophenyl)-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11212878.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/structure/B11212884.png)
![7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11212888.png)

![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11212895.png)
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11212896.png)
![3-(2,4-dimethylphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one](/img/structure/B11212916.png)
